4-(Oxazol-2-yl)benzenesulfonyl chloride
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Overview
Description
4-(Oxazol-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H6ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazol-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with oxazole derivatives. One common method is the chlorosulfonation of 4-(Oxazol-2-yl)benzene, where the oxazole ring is introduced through a cyclization reaction involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for yield and purity. This often includes the use of chlorinating agents and controlled temperature conditions to ensure the stability of the oxazole ring .
Chemical Reactions Analysis
Types of Reactions
4-(Oxazol-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Scientific Research Applications
4-(Oxazol-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Oxazol-2-yl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify existing structures. The oxazole ring may also participate in interactions, although its role is more structural than reactive .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Lacks the oxazole ring, making it less versatile in certain synthetic applications.
4-(Aminosulfonyl)benzenesulfonyl chloride: Contains an amino group, offering different reactivity and applications.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Contains a trifluoromethoxy group, providing unique electronic properties.
Uniqueness
4-(Oxazol-2-yl)benzenesulfonyl chloride is unique due to the presence of the oxazole ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C9H6ClNO3S |
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Molecular Weight |
243.67 g/mol |
IUPAC Name |
4-(1,3-oxazol-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H |
InChI Key |
JBUYBQJKRNHOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)Cl |
Origin of Product |
United States |
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